molecular formula C7H5BrO2 B134324 4-Bromo-2-hydroxybenzaldehyde CAS No. 22532-62-3

4-Bromo-2-hydroxybenzaldehyde

Cat. No.: B134324
CAS No.: 22532-62-3
M. Wt: 201.02 g/mol
InChI Key: HXTWKHXDFATMSP-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxybenzaldehyde, also known as 4-Bromosalicylaldehyde, is an organic compound with the molecular formula C7H5BrO2. It is a solid substance that appears as a white to light yellow powder or crystals. This compound is notable for its use as an intermediate in organic synthesis and its applications in various scientific fields .

Mechanism of Action

Target of Action

4-Bromo-2-hydroxybenzaldehyde is an organic compound that is primarily used as a biochemical reagent . It is used in the synthesis of γ-secretase modulator BIIB042 , which suggests that its primary target could be the γ-secretase, an intramembrane protease that plays a crucial role in various cellular processes, including the regulation of the Notch signaling pathway.

Mode of Action

It is known to undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Given its use in the synthesis of γ-secretase modulators , it may indirectly influence the Notch signaling pathway, which plays a critical role in cell-cell communication and regulates various developmental processes.

Pharmacokinetics

It is soluble in methanol , which suggests that it could be well-absorbed in the body

Result of Action

It has been reported that it can be used to prepare a dual-channel rhodamine-based fluorescent probe for detecting mercury and iron ions . This suggests that it may have potential applications in the field of analytical chemistry.

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature , indicating that light, moisture, and temperature could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxybenzaldehyde can be synthesized through the bromination of 2-hydroxybenzaldehyde. The process involves dissolving 2-hydroxybenzaldehyde in a strong acid, followed by the addition of a brominating agent such as sodium bromide and bromine. The reaction mixture is then purified and crystallized to obtain the final product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-hydroxybenzaldehyde is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis and applications .

Properties

IUPAC Name

4-bromo-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWKHXDFATMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398953
Record name 4-Bromo-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22532-62-3
Record name 4-Bromo-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22532-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-hydroxybenzaldehyde
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Synthesis routes and methods

Procedure details

A solution of 3-bromophenol (100.00 g, 0.576 mol) in a mixture of 600 mL of toluene/acetonitile (2:1) was added MgCl2 (110.6 g, 3.68 mol), paraformaldehyde (40.00 g) and the mixture was maintained at 80° C. for 1.5 h while the by-product was distilled off. A second portion of paraformaldenhyde (40.00 g) was added and the mixture was stirred for 2.5 h at 80° C., and the third portion of paraformaldenhyde (30.6 g) was added and stirred for 2 h at 80° C. The reaction was quenched with cool 2.5 N hydrochloride acid, and the mixture was stirred at room temperature for 1 h to afford a biphasic solution. The aqueous phase was extracted with EtOAc. And the combined organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified by silica gel column chromatography to afford 4-bromo-2-hydroxybenzaldehyde. 1H-NMR (400 MHz, CDCl3) 11.10 (s, 1H), 9.86 (s, 1H), 7.40˜7.43 (d, J=8.4 Hz, 1H), 7.15˜7.20 (m, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
toluene acetonitile
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
110.6 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: How is 4-Bromo-2-hydroxybenzaldehyde used in the synthesis of lifitegrast, and what advantages does this approach offer?

A1: In the synthesis of lifitegrast, an integrin antagonist for treating dry eye disease, this compound serves as a crucial starting material for synthesizing benzofuran-6-carboxylic acid []. This particular route, as detailed in the research, avoids harsh reaction conditions previously employed, resulting in a more efficient synthesis of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core structure found in lifitegrast. This improved process offers a higher overall yield (79%) compared to earlier reported methods (66%) [].

Q2: Can you explain the role of this compound in creating molecules with potential anti-cancer properties?

A2: this compound plays a key role in synthesizing ferrocenyl-derived conjugates, which are further used to create novel metallodendrimers []. These metallodendrimers, containing ruthenium-arene centers, are investigated for their in vitro antiproliferative activity against cancer cells []. The this compound is first reacted with vinyl ferrocene via a Heck coupling reaction, introducing a ferrocene moiety. This conjugate then undergoes further reactions to build the final metallodendrimer structure [].

Q3: Besides medicinal chemistry, what other applications utilize this compound in synthesis?

A3: this compound is a valuable reagent in synthesizing heterocyclic compounds. As demonstrated in the research, it reacts with 1,3-indandione in the presence of 1,3-diaminopropan-2-ol to yield novel oxonine derivatives []. These oxonine structures hold potential in various fields, including material science and as building blocks for more elaborate molecules.

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